molecular formula C11H17NO3 B3166533 Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 912468-67-8

Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B3166533
CAS No.: 912468-67-8
M. Wt: 211.26 g/mol
InChI Key: NZZFUILVSGRYMR-UHFFFAOYSA-N
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Description

“Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a chemical compound with the molecular formula C11H17NO3 . It is related to “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate”, which has the molecular formula C9H15NO3 .


Molecular Structure Analysis

The molecular weight of “this compound” is 211.258 . For the related compound “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate”, the molecular weight is 185.22 .


Physical And Chemical Properties Analysis

The related compound “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a liquid . Its specific gravity is 1.10 and its refractive index is 1.46 .

Scientific Research Applications

Scalable Synthesis

An efficient and scalable synthesis route for enantiomerically pure tert-butyl derivatives of azabicyclo compounds has been developed. This approach starts from commercially available chiral lactones and includes key steps such as epimerization and hydrolysis to avoid tedious purification processes, facilitating the production of these compounds in kilogram quantities for further research and development applications (Maton et al., 2010).

Stereoisomer Synthesis

Research has led to the development of synthetic pathways for all four stereoisomers of certain azabicyclohexane carboxylic acids. These pathways offer significant improvements over previous methods, enabling the synthesis of these complex structures with better control over stereochemistry (Bakonyi et al., 2013).

Stereoselective Synthesis

A stereoselective synthesis method for azabicyclohexane carboxylic acid derivatives has been described, highlighting the importance of controlling stereoselectivity in the synthesis of these compounds for potential medicinal chemistry applications (Gan et al., 2013).

Molecular Structure Studies

Studies on the molecular structure of certain bicyclic compounds, including azabicyclooctane derivatives, have been conducted using techniques like X-ray diffraction analysis. These studies provide valuable insights into the three-dimensional configurations of these molecules, which is crucial for understanding their chemical reactivity and potential interactions with biological targets (Moriguchi et al., 2014).

Application in Total Synthesis

The methodology involving amidyl radical cyclization has been applied in the formal total synthesis of complex alkaloids like peduncularine, showcasing the utility of tert-butyl azabicyclohexane derivatives in synthesizing structurally complex and biologically significant natural products (Lin et al., 2000).

Safety and Hazards

The related compound “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate” has been classified as causing skin irritation and serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFUILVSGRYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of oxalyl chloride (7.8 mL, 89.5 mmol) in 370 mL of anhydrous CH2Cl2 at −78° C., under Nitrogen, was added DMSO (13.8 mL, 193.9 mmol) dropwise. After 10 minutes, 6-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (15.9 gm, 74.5 mmol) in 72 mL anhydrous CH2Cl2 was added. After the mixture stirred 30 minutes, triethylamine (52.0 mL, 372.9 mmol) was added and the mixture was allowed to slowly warm to 0° C. over 1 hour. The mixture was concentrated, the resulting solid was taken up in saturated NaHCO3 and EtOAc, the layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine, dried, filtered and concentrated to give a quantitative crude yield of 6-Formyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (15.8 gm), which was used in the next step without purification. 400 MHz 1H NMR (CDCl3) δ 9.4 (d, J=4.1 Hz, 1H), 3.6 (dd, J=11.2 Hz, 37.8 Hz, 2H), 3.4 (d, J=9.95, 2H), 2.1 (m, 2H), 1.8-1.7 (q, J=3.32 Hz, 1H), 1.4 (s, 9H); GCMS (M+0) 211.0.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 3
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 4
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 5
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 6
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

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